molecular formula C11H16O B8453411 2-(2-Propylphenyl)ethan-1-ol

2-(2-Propylphenyl)ethan-1-ol

Cat. No.: B8453411
M. Wt: 164.24 g/mol
InChI Key: JQSCULIGIQOENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Propylphenyl)ethan-1-ol is a substituted phenethyl alcohol derivative featuring a propyl group at the ortho position of the phenyl ring.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-(2-propylphenyl)ethanol

InChI

InChI=1S/C11H16O/c1-2-5-10-6-3-4-7-11(10)8-9-12/h3-4,6-7,12H,2,5,8-9H2,1H3

InChI Key

JQSCULIGIQOENT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Propylphenyl)ethan-1-ol to three closely related analogs synthesized and characterized in recent research:

2-(5-(2-Aminopropyl)-2-methoxyphenyl)ethan-1-ol (Compound 22)

2-(4-(2-Aminopropyl)-2-methoxyphenyl)ethan-1-ol (Compound 27)

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23)

Key Findings

Synthetic Efficiency: Compound 22 and 23 were synthesized with 92% yields, indicating high efficiency in reductive amination and halogenation reactions. Lithium aluminium hydride (LiAlH4) reductions, used for Compound 22 and 27, are likely applicable to this compound but may require adjustments due to steric effects from the bulky propyl group .

Spectroscopic Differences: The bromo substituent in Compound 23 causes a distinct downfield shift in carbon NMR (δC 22.3 ppm for methyl C9) compared to methoxy or aminopropyl analogs . Aminopropyl groups (Compounds 22/27) introduce additional NH2 proton signals (δH ~1.5–2.5 ppm), absent in the propyl-substituted target compound .

Reactivity and Stability :

  • Methoxy groups (e.g., in Compounds 22–23) enhance aromatic ring stability but reduce electrophilicity compared to propyl substituents. The propyl group in this compound may increase lipophilicity, impacting solubility and metabolic pathways .

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